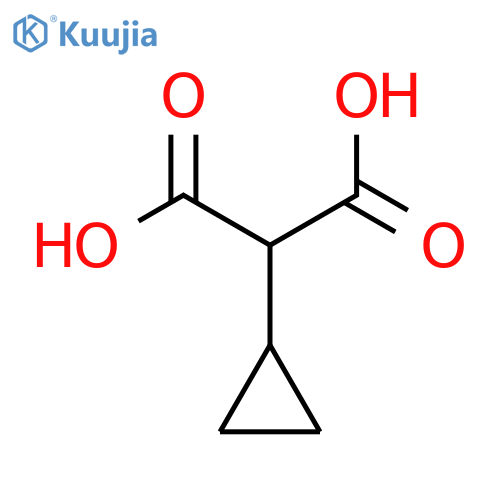Cas no 5617-88-9 (2-cyclopropylPropanedioic acid)

5617-88-9 structure
商品名:2-cyclopropylPropanedioic acid
2-cyclopropylPropanedioic acid 化学的及び物理的性質
名前と識別子
-
- 2-cyclopropylPropanedioic acid
- 2-Cyclopropylmalonic acid
- cyclopropyl-malonic acid
- Cyclopropyl-malonsaeure
- Cyclopropanemalonic acid
- 2-Cyclopropylmalonicacid
- 5617-88-9
- MFCD19229611
- SY246691
- SCHEMBL1645240
- AKOS006375560
- DB-072108
-
- MDL: MFCD19229611
- インチ: InChI=1S/C6H8O4/c7-5(8)4(6(9)10)3-1-2-3/h3-4H,1-2H2,(H,7,8)(H,9,10)
- InChIKey: YLYNCIPMSVNJBO-UHFFFAOYSA-N
- ほほえんだ: C1CC1C(C(=O)O)C(=O)O
計算された属性
- せいみつぶんしりょう: 144.04200
- どういたいしつりょう: 144.04225873g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 3
- 複雑さ: 157
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 74.6Ų
じっけんとくせい
- 色と性状: NA
- 密度みつど: 1.523±0.06 g/cm3 (20 ºC 760 Torr),
- ふってん: 370.0±25.0 °C at 760 mmHg
- フラッシュポイント: 215.9±24.4 °C
- ようかいど: 微溶性(30 g/l)(25ºC)、
- PSA: 74.60000
- LogP: 0.18180
2-cyclopropylPropanedioic acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:−4℃保存(6−12週間)、−20℃長保存期間(1−2年)、0℃輸送
2-cyclopropylPropanedioic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y0992661-1g |
cyclopropyl-malonic acid |
5617-88-9 | 95% | 1g |
$1100 | 2024-08-02 | |
| eNovation Chemicals LLC | D919087-1g |
2-Cyclopropylmalonic Acid |
5617-88-9 | 95% | 1g |
$1090 | 2023-09-03 | |
| Chemenu | CM202247-5g |
2-Cyclopropylmalonic acid |
5617-88-9 | 95% | 5g |
$785 | 2023-02-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1447854-1g |
2-Cyclopropylmalonic acid |
5617-88-9 | 98% | 1g |
¥1925.00 | 2024-10-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1447854-5g |
2-Cyclopropylmalonic acid |
5617-88-9 | 98% | 5g |
¥5768.00 | 2024-10-28 | |
| eNovation Chemicals LLC | Y0992661-5g |
cyclopropyl-malonic acid |
5617-88-9 | 95% | 5g |
$1100 | 2025-02-19 | |
| Chemenu | CM202247-5g |
2-Cyclopropylmalonic acid |
5617-88-9 | 95% | 5g |
$785 | 2021-08-04 | |
| eNovation Chemicals LLC | Y0992661-5g |
cyclopropyl-malonic acid |
5617-88-9 | 95% | 5g |
$1100 | 2025-02-21 |
2-cyclopropylPropanedioic acid 関連文献
-
Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562
-
Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217
-
D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910
-
5. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
5617-88-9 (2-cyclopropylPropanedioic acid) 関連製品
- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)
- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)
- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)
- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)
- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)
- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)
- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)
- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)
- 393835-65-9(5-Amino-N-acetyltryptamine)
- 124-83-4((1R,3S)-Camphoric Acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:5617-88-9)2-cyclopropylPropanedioic acid

清らかである:99%
はかる:5g
価格 ($):717.0